molecular formula C25H28N6O9 B13410165 Pemetrexed L-Glutamyl-L-glutamic Acid

Pemetrexed L-Glutamyl-L-glutamic Acid

Cat. No.: B13410165
M. Wt: 556.5 g/mol
InChI Key: SCSYVKUGSLVCGD-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed L-Glutamyl-L-glutamic Acid involves multiple steps, including the coupling of Pemetrexed with L-Glutamyl-L-glutamic Acid. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and catalysts to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in neat form and stored at controlled temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed L-Glutamyl-L-glutamic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pemetrexed L-Glutamyl-L-glutamic Acid is unique due to its specific structure, which allows it to target multiple enzymes in the folate metabolic pathway. This multi-targeted approach enhances its efficacy in inhibiting cancer cell growth compared to other antifolate compounds .

Properties

Molecular Formula

C25H28N6O9

Molecular Weight

556.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H28N6O9/c26-25-30-20-19(23(38)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(36)28-15(7-9-17(32)33)22(37)29-16(24(39)40)8-10-18(34)35/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,39,40)(H4,26,27,30,31,38)/t15-,16-/m0/s1

InChI Key

SCSYVKUGSLVCGD-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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